Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate
Description
Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate is an α-ketoester derivative featuring a 2,4-difluorophenyl substituent linked to an oxoacetate backbone. This compound serves as a critical intermediate in synthesizing pyrazole derivatives, which exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties . Its synthesis involves diazotization of 2,4-difluoroaniline followed by coupling with ethyl acetoacetate in ethanol, yielding a crystalline product stabilized by intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯F interactions . The asymmetric unit of its crystal structure contains two molecules in trans conformations, with bond lengths and angles consistent with typical α-ketoesters .
Properties
IUPAC Name |
ethyl 2-(2,4-difluoroanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCVFTGULVCKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:
Ethyl oxalyl chloride+2,4-difluoroaniline→Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the ester group. Key comparisons include:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., F) : The 2,4-difluoro substitution in the target compound enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks in cyclization reactions (e.g., pyrazole formation) .
- Electron-Donating Groups (e.g., OCH₃) : Methoxy or ethoxy groups improve solubility but may reduce reactivity toward electrophilic reagents .
Key Differences :
Activity Trends :
Physicochemical Properties
Notable Trends:
- Fluorine substitution increases logP (lipophilicity), favoring blood-brain barrier penetration.
- Methoxy groups reduce logP but improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
